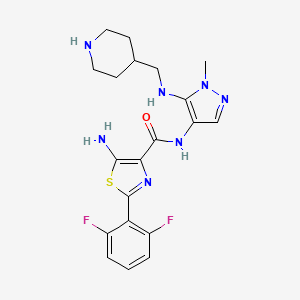

![molecular formula C20H22F3N5O3S B10836873 [(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836873.png)

[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物US9006244, E2bは、肝臓X受容体モジュレーターとしての役割で知られている低分子薬です。肝臓X受容体は、脂質代謝と炎症に関与する遺伝子の発現を調節する核内受容体です。 この化合物は、これらの受容体を調節する可能性を示しており、脂質代謝と炎症に関連する疾患の治療応用のための候補となっています .

準備方法

US9006244, E2bの調製には、いくつかの合成経路と反応条件が含まれます。一般的な方法の1つは、アミノピリミジンメシレートを出発原料として使用することです。合成プロセスには、中間体の形成とそれに続く最終生成物への反応など、複数のステップが含まれます。 反応条件は通常、目的の化学的変換を確実に行うために、制御された温度、特定の溶媒、触媒を伴います .

工業生産では、US9006244, E2bの合成は、研究と治療応用の需要を満たすためにスケールアップされます。このプロセスには、副生成物と廃棄物を最小限に抑えながら、収率と純度を最大化するために反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの高度な技術を使用して、効率と再現性を向上させることができます .

化学反応の分析

US9006244, E2bは、酸化、還元、置換反応などのさまざまな種類の化学反応を起こします。これらの反応は、化合物の構造を修飾し、薬理学的特性を強化するために不可欠です。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤が含まれます .

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化反応はヒドロキシル化誘導体を生成する可能性があり、還元反応は脱水素化化合物を生成する可能性があります。

科学研究への応用

US9006244, E2bは、科学研究で幅広く応用されています。化学では、それは肝臓X受容体の調節とその脂質代謝と炎症における役割を研究するためのツール化合物として使用されます。 生物学では、これらのプロセスの根底にある分子メカニズムを調査するためのプローブとして機能します .

医学では、US9006244, E2bは、アテローム性動脈硬化症、糖尿病、炎症性疾患などの疾患の治療における潜在的な治療応用について調査されています。 肝臓X受容体を調節する能力により、これらの分野における創薬のための有望な候補となっています .

業界では、この化合物は新しい医薬品の開発に使用され、分析化学の基準物質として使用されています。 その特性が十分に特徴付けられ、作用機序が知られていることから、品質管理と方法開発のための貴重なツールとなっています .

科学的研究の応用

US9006244, E2b has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the modulation of liver X receptors and their role in lipid metabolism and inflammation. In biology, it serves as a probe to investigate the molecular mechanisms underlying these processes .

In medicine, US9006244, E2b is being explored for its potential therapeutic applications in treating diseases such as atherosclerosis, diabetes, and inflammatory disorders. Its ability to modulate liver X receptors makes it a promising candidate for drug development in these areas .

In industry, the compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry. Its well-characterized properties and known mechanisms of action make it a valuable tool for quality control and method development .

作用機序

US9006244, E2bの作用機序は、肝臓X受容体との相互作用を伴います。これらの受容体は、脂質代謝と炎症に関与する遺伝子の発現を調節する核内受容体です。 これらの受容体に結合することにより、US9006244, E2bはそれらの活性を調節し、遺伝子発現の変化とそれに続く生理学的効果につながります .

US9006244, E2bの分子標的は、肝臓X受容体αと肝臓X受容体βです。これらの受容体は、肝臓、脂肪組織、マクロファージなど、さまざまな組織に発現しています。 この化合物のこれらの受容体の調節は、脂質代謝、コレステロールの恒常性、および炎症反応に影響を与えます .

類似化合物の比較

US9006244, E2bは、T0901317やGW3965などの他の肝臓X受容体モジュレーターと比較することができます。 これらの化合物はすべて肝臓X受容体を標的としていますが、US9006244, E2bは、独特の薬理学的プロファイルに貢献する独自の構造的特徴を持っています .

類似化合物には、以下が含まれます。

- T0901317: 脂質代謝を調節する強力な活性で知られている合成肝臓X受容体アゴニスト。

- GW3965: 作用機序と治療の可能性が十分に特徴付けられている別の肝臓X受容体アゴニスト .

US9006244, E2bは、肝臓X受容体に対する特定の結合親和性と選択性によって際立っており、これらの受容体とそのさまざまな生理学的プロセスにおける役割を研究するための貴重なツールとなっています .

類似化合物との比較

US9006244, E2b can be compared with other liver X receptor modulators, such as T0901317 and GW3965. While all these compounds target liver X receptors, US9006244, E2b has unique structural features that contribute to its distinct pharmacological profile .

Similar compounds include:

- T0901317: A synthetic liver X receptor agonist known for its potent activity in modulating lipid metabolism.

- GW3965: Another liver X receptor agonist with a well-characterized mechanism of action and therapeutic potential .

US9006244, E2b stands out due to its specific binding affinity and selectivity for liver X receptors, making it a valuable tool for studying these receptors and their role in various physiological processes .

特性

分子式 |

C20H22F3N5O3S |

|---|---|

分子量 |

469.5 g/mol |

IUPAC名 |

[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol |

InChI |

InChI=1S/C20H22F3N5O3S/c1-11(2)17-18-25-13-8-12(10-29)15(32(3,30)31)9-14(13)27(18)6-7-28(17)19-24-5-4-16(26-19)20(21,22)23/h4-5,8-9,11,17,29H,6-7,10H2,1-3H3/t17-/m0/s1 |

InChIキー |

CABUZECPUSGGRX-KRWDZBQOSA-N |

異性体SMILES |

CC(C)[C@H]1C2=NC3=C(N2CCN1C4=NC=CC(=N4)C(F)(F)F)C=C(C(=C3)CO)S(=O)(=O)C |

正規SMILES |

CC(C)C1C2=NC3=C(N2CCN1C4=NC=CC(=N4)C(F)(F)F)C=C(C(=C3)CO)S(=O)(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide](/img/structure/B10836792.png)

![5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile](/img/structure/B10836799.png)

![1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-chlorophenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B10836825.png)

![1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]urea](/img/structure/B10836826.png)

![[(1-Benzyl-5-hydroxy-3-methyl-2-oxo-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-acetic acid](/img/structure/B10836830.png)

![3-[(1,3-Dibenzyl-5-hydroxy-2-oxo-8-pyridin-3-yl-1,2-dihydro-[1,7]naphthyridine-6-carbonyl)-amino]-propionic acid](/img/structure/B10836831.png)

![2-[2-Chloro-5-cyano-3-(3-hydroxypyrrolidin-1-yl)anilino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836846.png)

![3-Methyl-5-(2-phenylacetyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-phenylacetyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836854.png)

![1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10836861.png)

![2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836865.png)

![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)